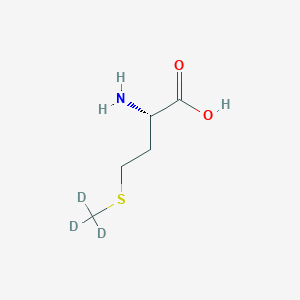![molecular formula C₉H₈ClHgNO B140082 Chloro-[4-(prop-2-enoylamino)phenyl]mercury CAS No. 72136-45-9](/img/structure/B140082.png)
Chloro-[4-(prop-2-enoylamino)phenyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro-[4-(prop-2-enoylamino)phenyl]mercury (CPM) is a mercury-containing compound that has been studied extensively in recent years. It has a wide range of applications in scientific research and is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology. CPM is a highly reactive compound and can be used to synthesize a variety of other compounds. It has been used to study the effects of heavy metals on human health, as well as to investigate the mechanism of action of certain drugs.
Scientific Research Applications
Mercury Detection and Remediation
Mercury Ion Detection : A PVC membrane electrode based on a synthesized mercapto compound showed a Nernstian response for Hg2+ ions, demonstrating good selectivity over a variety of cations, indicating potential for direct determination of Hg2+ in aqueous solutions (Bagheri et al., 2003).
Coordination Polymers with Mercury (II) : New coordination polymers of mercury (II) with phenylcyanamide derivative ligands were synthesized, showing antibacterial activity against Gram-positive and Gram-negative bacterial strains, indicating potential applications in biomedicine and materials science (Chiniforoshan et al., 2014).
Solid Phase Extraction for Mercury Determination : A novel solid phase extractor was developed for determining ultra trace amounts of mercury, highlighting its utility in environmental monitoring and remediation (Pourreza et al., 2009).
Optical Chemical Sensor for Mercury Ions : A highly selective irreversible optical chemical sensor for mercury ions was developed based on the interaction with a newly synthesized fluoroionophore, demonstrating excellent selectivity and potential for solid state optics applications (Ertekin et al., 2009).
Phytoremediation of Organomercurial Compounds : Chloroplast genetic engineering was used to enhance plants' capacity for phytoremediation of mercury, particularly organomercurial compounds, offering a novel approach to environmental cleanup (Ruiz et al., 2003).
properties
IUPAC Name |
chloro-[4-(prop-2-enoylamino)phenyl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGXZOGSJODTA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClHgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333988 |
Source


|
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72136-45-9 |
Source


|
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072136459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((N-Acryloylamino)phenyl)mercuric chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














